

Reactivity profile of 2-Bromo-4-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methyl-1-nitrobenzene**

Cat. No.: **B189583**

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **2-Bromo-4-methyl-1-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methyl-1-nitrobenzene is a versatile aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a halogen atom (bromine), and an electron-donating methyl group, imparts a distinct and exploitable reactivity profile. This document provides a comprehensive analysis of the molecule's physicochemical properties, spectroscopic data, and chemical reactivity. Key transformations, including nucleophilic aromatic substitution, reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and reactions involving the methyl group, are discussed in detail. Experimental protocols and mechanistic pathways are provided to serve as a practical guide for laboratory applications.

Physicochemical and Spectroscopic Properties

2-Bromo-4-methyl-1-nitrobenzene, also known as 3-Bromo-4-nitrotoluene, is a solid at room temperature.^[1] Its structural and physical properties are summarized below. The interplay of the substituents creates a net dipole moment of 3.8 D, oriented towards the nitro group's oxygen atoms.^[2]

Table 1: Physicochemical Properties of **2-Bromo-4-methyl-1-nitrobenzene**

Property	Value	Reference
IUPAC Name	2-bromo-4-methyl-1-nitrobenzene	[1]
Synonyms	3-Bromo-4-nitrotoluene, 2-Bromo-4-nitrotoluene	[1] [3] [4]
CAS Number	40385-54-4 (for 2-Bromo-4-methyl-1-nitrobenzene); 7745-93-9 (for isomer 2-Bromo-1-methyl-4-nitrobenzene)	[1] [5] [6]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1] [3]
Molecular Weight	216.03 g/mol	[1]
Melting Point	76-77 °C (for isomer 2-Bromo-1-methyl-4-nitrobenzene)	[5]
Appearance	Solid	
Crystal System	Orthorhombic, space group Pna ₂ 1 (for isomer 1-Bromo-4-methyl-2-nitrobenzene)	[2] [7]
Unit Cell Volume	768.1 Å ³ (for isomer 1-Bromo-4-methyl-2-nitrobenzene)	[2] [7]
Density	1.868 g/cm ³ (for isomer 1-Bromo-4-methyl-2-nitrobenzene)	[2]

Table 2: Spectroscopic Data of 2-Bromo-1-methyl-4-nitrobenzene (Isomer)

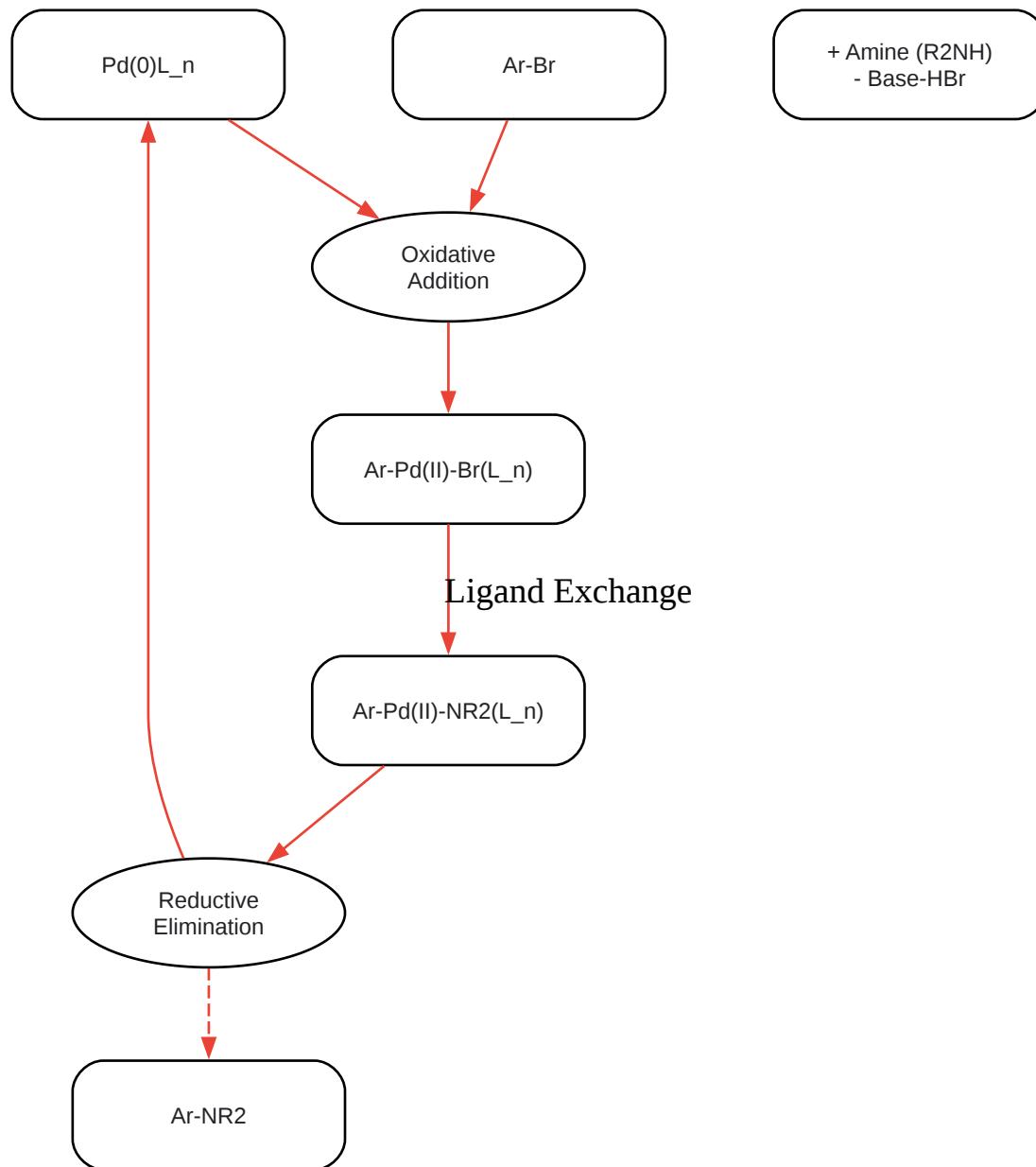
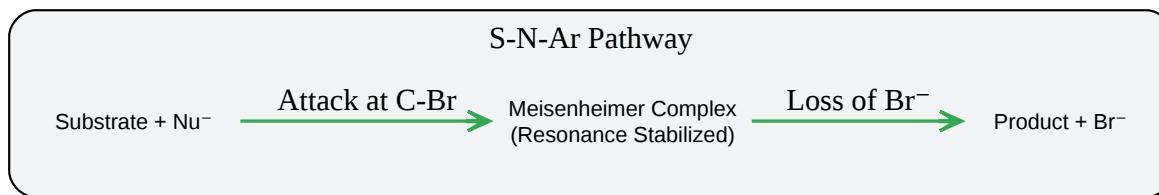
Spectroscopy	Data	Reference
Mass Spectrum (EI)	Major m/z peaks at 50, 63, 75, 89, 107, 137, 170, 216	[3]
¹ H NMR	Data not directly available for the title compound, but related structures have been characterized.	[8]
IR Spectrum	Data available via NIST WebBook	[4]

Reactivity Profile

The reactivity of **2-Bromo-4-methyl-1-nitrobenzene** is governed by the electronic effects of its three substituents on the aromatic ring.

- Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta position.[2][9] Crucially, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.[2][10]
- Bromo Group (-Br): An electron-withdrawing but ortho, para-directing deactivating group.[9] It serves as an excellent leaving group in nucleophilic aromatic substitution and is a key handle for palladium-catalyzed cross-coupling reactions.
- Methyl Group (-CH₃): A weakly electron-donating and activating group, directing electrophiles to the ortho and para positions.[9] It can also undergo reactions such as oxidation and free-radical halogenation.[8][11]

This combination of functional groups allows for a range of selective transformations.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methyl-1-nitrobenzene | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-methyl-1-nitrobenzene | 40385-54-4 | Benchchem [benchchem.com]
- 3. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
- 4. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9 [matrix-fine-chemicals.com]
- 7. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 11. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Reactivity profile of 2-Bromo-4-methyl-1-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189583#reactivity-profile-of-2-bromo-4-methyl-1-nitrobenzene\]](https://www.benchchem.com/product/b189583#reactivity-profile-of-2-bromo-4-methyl-1-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com